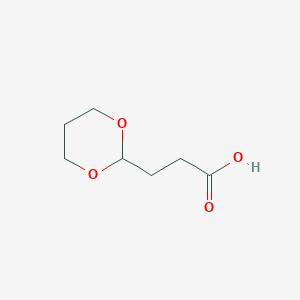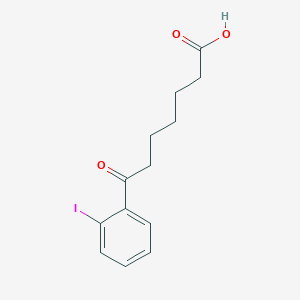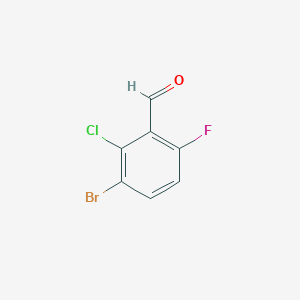
3-溴-2-氯-6-氟苯甲醛
描述
3-Bromo-2-chloro-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO . It has a molecular weight of 237.46 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-6-fluorobenzaldehyde is 1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-fluorobenzaldehyde is a solid under normal conditions . It has a boiling point of 92-93°C . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
抗菌应用
3-溴-2-氯-6-氟苯甲醛已被用于合成具有潜在抗菌活性的各种化合物。例如,其衍生物已被合成并测试其对微生物感染的有效性。Jagadhani等人(2014年)展示了从溴-2-氟苯甲醛合成氟代色酮和氯代色酮,这些化合物显示出有希望的抗菌性能(Jagadhani, Kundalikar, & Karale, 2014)。
结构和光谱研究
与3-溴-2-氯-6-氟苯甲醛相关的化合物的结构和光谱特性已被广泛研究。Parlak等人(2014年)对4-氯-3-氟苯甲醛进行了X射线衍射、傅立叶变换红外和拉曼研究,以了解其分子结构和构象异构体(Parlak et al., 2014)。同样,Tursun等人(2015年)使用实验和计算方法研究了2-氟-4-溴苯甲醛的分子结构和性质(Tursun et al., 2015)。
分析和合成化学应用
在分析和合成化学中,3-溴-2-氯-6-氟苯甲醛发挥着至关重要的作用。Shen等人(2016年)强调了其在合成活性药物成分中的应用,展示了其在药物物质开发中的重要性以及在其合成中控制杂质的重要性(Shen, Semin, Fang, & Guo, 2016)。此外,Bing-he(2008年)的研究说明了其在合成甲基-4-溴-2-甲氧基苯甲酸甲酯中的应用,展示了其在化学合成中的多功能性(Chen Bing-he, 2008)。
药物化学中的氟苯甲醛
3-溴-2-氯-6-氟苯甲醛所属的更广泛的氟苯甲醛类别在药物化学中具有重要意义。它们作为各种药物、杀虫剂和其他精细化学品的制备中间体。秦海芳(2009年)总结了合成氟苯甲醛的进展,表明它们在各个行业中的广泛应用(Qin Hai-fang, 2009)。
安全和危害
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
Similar compounds, such as fluorobenzaldehyde, have been used as synthetic intermediates . The fluorine in these compounds can be replaced via oxidation reaction, suggesting that they may interact with oxidation-related targets .
Mode of Action
Fluorobenzaldehydes, due to their aldehyde group, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties , suggesting that 3-Bromo-2-chloro-6-fluorobenzaldehyde may also interact with its targets in a similar manner.
Biochemical Pathways
Given its potential to form schiff base compounds, it may influence pathways related to microbial metabolism .
Result of Action
If it forms schiff base compounds like other fluorobenzaldehydes, it may exhibit antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-fluorobenzaldehyde . For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and potency.
生化分析
Biochemical Properties
3-Bromo-2-chloro-6-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of halogenated heterocyclic compounds. It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways where it may act as an intermediate. Additionally, 3-Bromo-2-chloro-6-fluorobenzaldehyde can form Schiff bases through condensation reactions with amines, which are important in the synthesis of various bioactive molecules .
Cellular Effects
3-Bromo-2-chloro-6-fluorobenzaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. For instance, it may upregulate antioxidant defense mechanisms in response to increased ROS levels. Additionally, 3-Bromo-2-chloro-6-fluorobenzaldehyde can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 3-Bromo-2-chloro-6-fluorobenzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For example, it may inhibit certain enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation. This inhibition can result in changes in metabolic flux and gene expression. Additionally, 3-Bromo-2-chloro-6-fluorobenzaldehyde can act as an electrophile, reacting with nucleophilic sites on proteins and DNA, which can lead to modifications that affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-chloro-6-fluorobenzaldehyde can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that 3-Bromo-2-chloro-6-fluorobenzaldehyde can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-chloro-6-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of 3-Bromo-2-chloro-6-fluorobenzaldehyde can induce toxicity, manifesting as liver damage or oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxic or adverse effects at high doses include inflammation, apoptosis, and organ damage .
Metabolic Pathways
3-Bromo-2-chloro-6-fluorobenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. The compound can also undergo conjugation reactions with glutathione, catalyzed by glutathione S-transferases, which further aids in its detoxification and elimination from the body. These metabolic processes can affect the levels of various metabolites and influence overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-chloro-6-fluorobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. For instance, it may bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue. This localization can affect its biological activity and potential toxicity .
Subcellular Localization
3-Bromo-2-chloro-6-fluorobenzaldehyde’s subcellular localization is determined by its chemical properties and interactions with cellular components. It may localize to specific organelles such as the mitochondria, where it can induce oxidative stress and affect mitochondrial function. The compound’s localization can be influenced by targeting signals or post-translational modifications that direct it to particular cellular compartments. These localization patterns are crucial for understanding its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-bromo-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFWZYGIWHXERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



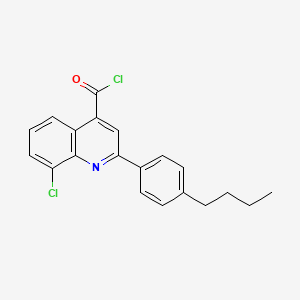
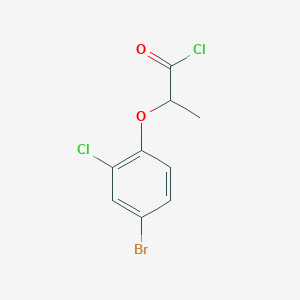

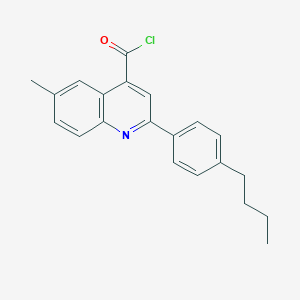

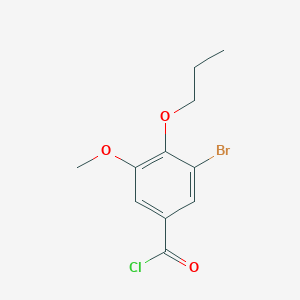
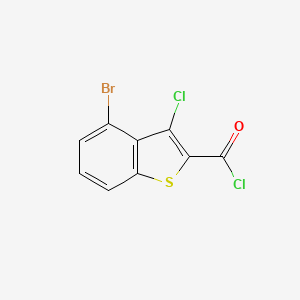
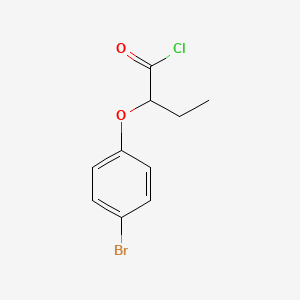

![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
